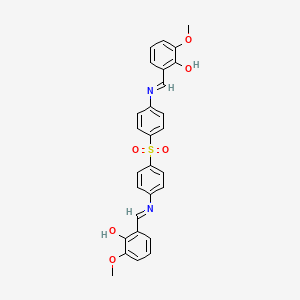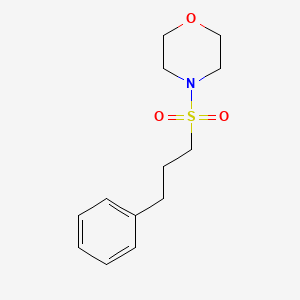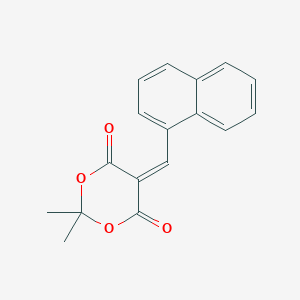![molecular formula C12H14Cl3N3O3 B11951627 N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a trichloroethyl group, a nitrophenylamino group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The trichloroethyl group can be introduced through the reaction of trichloroacetaldehyde with an appropriate amine.
Nitration of Phenylamine: The phenylamine group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitrophenylamine.
Coupling Reaction: The trichloroethyl intermediate is then coupled with 3-nitrophenylamine under basic conditions to form the desired product.
Amidation: The final step involves the reaction of the intermediate with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group may enhance its binding affinity, while the nitro group may contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-TRICHLORO-1-(4-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with a different position of the nitro group.
N-(2,2,2-TRICHLORO-1-(3-AMINO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-NITRO-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the specific positioning of the nitro group, which may influence its chemical reactivity and biological activity. The presence of the trichloroethyl group also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties.
Properties
Molecular Formula |
C12H14Cl3N3O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-4-10(19)17-11(12(13,14)15)16-8-5-3-6-9(7-8)18(20)21/h3,5-7,11,16H,2,4H2,1H3,(H,17,19) |
InChI Key |
CEJIZRUNPCIGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


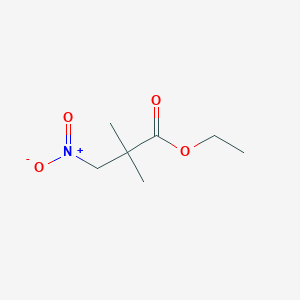
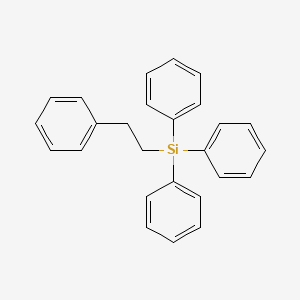


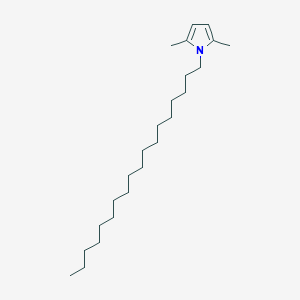

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)

